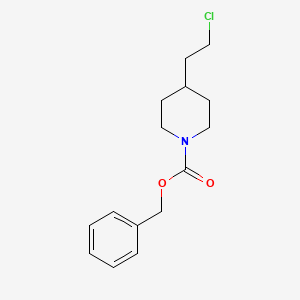

Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-(2-chloroethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO2/c16-9-6-13-7-10-17(11-8-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSGEEGSMIXADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCCl)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical identity, synthesis, and potential applications, with a strong emphasis on scientific integrity and practical utility.

Introduction: The Significance of the Piperidine Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of therapeutic agents.[1][2] Its prevalence in drug design can be attributed to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, which are critical for optimizing a drug candidate's pharmacokinetic profile.[3] The introduction of a piperidine scaffold can enhance biological activity and selectivity, improve absorption, distribution, metabolism, and excretion (ADME) properties, and potentially reduce toxicity.[1][3] Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate, as a functionalized piperidine derivative, represents a valuable building block for the synthesis of novel therapeutics, particularly in the development of agents targeting the central nervous system and in cancer research.[1][4]

Part 1: Chemical Identity and Properties

| Identifier | Value |

| IUPAC Name | Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate |

| Molecular Formula | C₁₅H₂₀ClNO₂ |

| Molecular Weight | 281.78 g/mol |

| Canonical SMILES | C1CN(CCC1CCCl)C(=O)OCC2=CC=CC=C2 |

Note: The IUPAC name, molecular formula, molecular weight, and SMILES string are proposed based on the chemical structure derived from the topic name.

For comparison, several structurally related compounds with assigned CAS numbers are listed below:

| Compound Name | CAS Number |

| Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate | 63845-29-4 |

| Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | 130312-10-6[5][6] |

| Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | 10314-99-5[7] |

| Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | 122860-33-7[8][9][10] |

Part 2: Synthesis Protocol

The synthesis of Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate can be logically achieved from its corresponding alcohol precursor, Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. The conversion of a primary alcohol to an alkyl chloride is a standard transformation in organic synthesis, often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12]

Proposed Synthesis Workflow:

Caption: Proposed synthesis of Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (SOCl₂) (1.1 to 1.5 equivalents) dropwise to the stirred solution. The addition of a catalytic amount of dimethylformamide (DMF) can facilitate the reaction.[11]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding it to ice-cold water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate can then be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of thionyl chloride with atmospheric moisture, which would lead to its decomposition and reduce the yield.

-

Anhydrous Solvent: Anhydrous solvents are necessary for the same reason as the inert atmosphere – to prevent the decomposition of the chlorinating agent.

-

Slow Addition at 0 °C: The reaction between an alcohol and thionyl chloride is exothermic. Slow addition at a low temperature helps to control the reaction rate and prevent the formation of byproducts.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to drive the reaction to completion.

-

Aqueous Work-up: The aqueous work-up is designed to remove any remaining thionyl chloride, hydrochloric acid (a byproduct), and other water-soluble impurities. The sodium bicarbonate wash neutralizes any residual acid.

Part 3: Applications in Drug Development

The 2-chloroethyl moiety is a reactive functional group that makes Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate a versatile intermediate for the synthesis of a wide range of more complex molecules. The chloro group can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities.

Logical Relationship of Functional Group to Application:

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. molcore.com [molcore.com]

- 7. Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | C14H16ClNO3 | CID 2776270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzyl 4-(Hydroxymethyl)piperidine-1-carboxylate | 122860-33-7 [sigmaaldrich.com]

- 9. 122860-33-7|Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 10. BENZYL 4-(HYDROXYMETHYL)PIPERIDINE-1-CARBOXYLATE | CAS 122860-33-7 [matrix-fine-chemicals.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to Benzyl 4-(2-Chloroethyl)piperidine-1-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of a Versatile Intermediate

In the landscape of medicinal chemistry and pharmaceutical development, the piperidine scaffold is a privileged structure, appearing in a multitude of marketed drugs and clinical candidates.[1] Its conformational rigidity and ability to engage in key binding interactions make it a cornerstone of modern drug design. Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate, often referred to as Cbz-protected 4-(2-chloroethyl)piperidine, is a highly valuable synthetic intermediate that provides a reliable method for incorporating the 4-(2-ethyl)piperidine moiety into more complex molecules.

The strategic importance of this compound lies in the combination of two key features:

-

The Carboxybenzyl (Cbz) Protecting Group: Introduced by Bergmann and Zervas in 1932, the Cbz group provides robust protection for the piperidine nitrogen.[2] It is stable under a wide range of reaction conditions but can be cleanly removed via hydrogenolysis, offering a critical element of synthetic control.[2]

-

The 2-Chloroethyl Side Chain: This functional group acts as a potent electrophile, ready to undergo nucleophilic substitution reactions. This allows for the covalent linkage of the piperidine core to a vast array of nucleophiles, making it a powerful tool for library synthesis and lead optimization in drug discovery.

This guide offers an in-depth look at the core properties, a field-proven synthesis protocol, and the analytical validation of Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate, providing a comprehensive resource for scientists leveraging this key building block.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective use in synthesis. The key identifiers and characteristics of Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate are summarized below.

| Property | Value | Source |

| Chemical Name | Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate | N/A |

| Synonyms | Cbz-4-(2-chloroethyl)piperidine | N/A |

| Molecular Formula | C₁₅H₂₀ClNO₂ | N/A |

| Molecular Weight | 281.78 g/mol | [3] |

| CAS Number | 144151-21-9 | N/A |

| Appearance | Typically an oil or low-melting solid | N/A |

Synthesis Protocol: A Self-Validating Approach

The most reliable and common synthesis of the title compound involves the chlorination of its corresponding alcohol precursor, Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. This method is favored due to the commercial availability of the starting material and the efficiency of the chlorination step.

Experimental Workflow Diagram

Sources

Comprehensive Structural Analysis of Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate

This guide details the structural analysis, physicochemical profiling, and characterization protocols for Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate , a critical intermediate in the synthesis of piperidine-based pharmacophores (e.g., antihistamines like Loratadine derivatives).

Chemical Identity & Significance

This molecule serves as a protected "linker" scaffold, allowing the introduction of a piperidine-ethyl motif into drug candidates while keeping the nitrogen protected with a Carboxybenzyl (Cbz) group. The terminal chloroethyl group acts as a reactive electrophile for subsequent alkylation reactions.

| Attribute | Detail |

| IUPAC Name | Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate |

| CAS Number | 1420898-52-7 |

| Molecular Formula | C |

| Molecular Weight | 281.78 g/mol |

| SMILES | ClCCC1CCN(C(=O)OCc2ccccc2)CC1 |

| Key Function | Electrophilic alkylating agent; N-protected piperidine scaffold |

Physicochemical Profiling

Understanding the physical state is prerequisite to selecting analytical methods.

-

Physical State: Viscous colorless to pale yellow oil (tends to crystallize upon prolonged storage at -20°C).

-

Solubility:

-

Stability: Stable under ambient conditions but susceptible to hydrolysis (carbamate cleavage) in strong acid/base and elimination (formation of vinyl species) under strong basic conditions.

Spectroscopic Characterization

The following data represents the Predicted Spectral Assignment derived from fragment analysis of the Cbz-piperidine core and chloroethyl side-chain standards.

Nuclear Magnetic Resonance (NMR) Analysis

The

H NMR (400 MHz, CDCl

) Assignment Table

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| Aromatic | 7.30 – 7.40 | Multiplet (m) | 5H | Benzyl aromatic ring protons (Cbz). |

| Benzylic | 5.12 | Singlet (s) | 2H | -O-CH |

| Pip-2,6 (eq) | 4.15 – 4.25 | Broad (br d) | 2H | Piperidine |

| Side Chain | 3.56 | Triplet ( | 2H | -CH |

| Pip-2,6 (ax) | 2.75 – 2.85 | Broad (br t) | 2H | Piperidine |

| Side Chain | 1.75 – 1.85 | Quartet/Multiplet | 2H | -CH |

| Pip-3,5 | 1.65 – 1.75 | Multiplet (m) | 2H | Piperidine |

| Pip-4 | 1.50 – 1.60 | Multiplet (m) | 1H | Methine proton at the branching point. |

| Pip-3,5 | 1.10 – 1.25 | Multiplet (m) | 2H | Piperidine |

Technical Note: The piperidine ring protons (positions 2 and 6) often appear as broad signals due to the restricted rotation of the carbamate C-N bond (rotamers) at room temperature. Heating the sample to 50°C in DMSO-

can sharpen these peaks.

C NMR (100 MHz, CDCl

) Key Shifts

-

Carbonyl (C=O): 155.3 ppm (Carbamate).[1]

-

Aromatic (Cbz): 136.8 (ipso), 128.5, 128.0, 127.8 ppm.[1]

-

Benzylic (-CH2-O): 67.1 ppm.

-

Chloroethyl (-CH2-Cl): 42.8 ppm.

-

Piperidine Core: ~44.0 ppm (C2/6), ~32.0 ppm (C3/5), ~39.5 ppm (Side chain CH2), ~35.5 ppm (C4).[1]

Mass Spectrometry (MS)[1]

-

Ionization: ESI (Positive Mode).[2]

-

Parent Ion: [M+H]

= 282.1 (for -

Isotope Pattern: Distinct 3:1 ratio for peaks at m/z 282 and 284, confirming the presence of one Chlorine atom.[1]

-

Fragmentation:

-

m/z 91: Tropylium ion (Benzyl group cleavage).

-

m/z 246: Loss of HCl (Elimination product).

-

m/z 148: Loss of Cbz group (Piperidine core).

-

Infrared Spectroscopy (FT-IR)

-

1695 cm

: Strong C=O stretch (Carbamate). -

1220 cm

: C-O-C stretch. -

650 – 750 cm

: C-Cl stretch and aromatic out-of-plane bending.

Synthesis & Impurity Profiling

The primary synthesis route involves the chlorination of the alcohol precursor. Understanding this pathway is crucial for identifying impurities.[3]

Reaction:

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate + SOCl

Diagram 1: Synthesis & Impurity Pathways

Caption: Synthetic pathway from hydroxyethyl precursor showing potential critical impurities (alcohol, vinyl elimination, and dimer).

Analytical Methods (HPLC & GC)

High-Performance Liquid Chromatography (HPLC)

This is the preferred method for purity assessment due to the UV activity of the Cbz group.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 30% B (Isocratic hold)

-

2-15 min: 30%

90% B -

15-20 min: 90% B

-

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV @ 210 nm (general) and 254 nm (aromatic).[1]

-

Retention Logic:

-

Alcohol Impurity: Elutes earlier (more polar).

-

Target (Chloro): Elutes mid-gradient.

-

Dimer: Elutes late (highly lipophilic).

-

Gas Chromatography (GC-MS)

Suitable for residual solvent analysis and confirmation of the volatile elimination product.

-

Column: HP-5ms or DB-5 (30m x 0.25mm).

-

Inlet Temp: 250°C.

-

Oven: 50°C (2 min)

10°C/min -

Note: Ensure the injector liner is clean; thermal degradation of the carbamate can occur above 280°C.

Experimental Protocol: Purification & Handling

Objective: Isolation of high-purity Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate from crude reaction mixture.

-

Quench: Pour the crude reaction mixture (containing excess thionyl chloride) slowly into crushed ice/water with vigorous stirring. Caution: Exothermic.

-

Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM). The target is in the organic layer.[4]

-

Wash: Wash combined organics with Saturated NaHCO

(to remove acid traces) followed by Brine. -

Drying: Dry over Anhydrous Na

SO -

Concentration: Rotary evaporate at <45°C.

-

Purification (if required): Flash Column Chromatography.

References

-

Sigma-Aldrich. Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate Product Detail. CAS 1420898-52-7.[6] Link

-

PubChem. Compound Summary: Piperidine Derivatives. National Library of Medicine. Link

-

Wang, X. (2024).[1] Synthesis Methods of Loratadine and Its Clinical Application. Highlights in Science, Engineering and Technology.[1] Link

-

BenchChem. Technical Guide to Chloroethyl Piperidine Intermediates. Link

Sources

- 1. rsc.org [rsc.org]

- 2. iris.unica.it [iris.unica.it]

- 3. scispace.com [scispace.com]

- 4. CA2134128A1 - Methods for the manufacture of loratadine, intermediates useful in the manufacture thereof - Google Patents [patents.google.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Piperidine 4-(2-methoxy-benzyl) | Sigma-Aldrich [sigmaaldrich.com]

The Strategic Synthesis of Donepezil: A Technical Guide to the Role of Piperidine Precursors

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is a testament to the elegance of modern synthetic organic chemistry. Its molecular architecture, featuring a unique fusion of a 5,6-dimethoxy-1-indanone core with an N-benzylpiperidine moiety, has prompted the development of numerous synthetic strategies. This in-depth technical guide provides a comprehensive analysis of the prevalent industrial synthesis of Donepezil. Furthermore, it explores the potential role of alternative precursors, specifically Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate, in a mechanistically distinct approach to the Donepezil framework. This whitepaper aims to furnish researchers and drug development professionals with a detailed understanding of the chemical principles, experimental considerations, and strategic nuances underpinning the synthesis of this critical therapeutic agent.

Introduction: The Clinical Significance and Molecular Framework of Donepezil

Donepezil, marketed under the trade name Aricept among others, is a reversible inhibitor of acetylcholinesterase (AChE). By preventing the breakdown of the neurotransmitter acetylcholine, Donepezil helps to ameliorate the cognitive decline associated with Alzheimer's disease. The molecule's structure is characterized by a 1-benzyl-4-substituted piperidine ring linked to a 5,6-dimethoxy-1-indanone scaffold. This unique combination of functional groups is pivotal to its pharmacological activity, facilitating its entry into the central nervous system and its specific interaction with the active site of the AChE enzyme. The development of efficient and scalable synthetic routes to Donepezil is therefore of paramount importance to ensure its continued availability to patients worldwide.

The Established Industrial Synthesis of Donepezil: A Condensation-Reduction Strategy

The most widely adopted industrial synthesis of Donepezil hinges on a robust and high-yielding condensation reaction between 5,6-dimethoxy-1-indanone and 1-benzyl-4-piperidinecarboxaldehyde, followed by a selective reduction of the resulting enone intermediate.[1][2][3] This pathway is favored for its operational simplicity and the ready availability of the starting materials.

Reaction Mechanism

The synthesis commences with an aldol condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde. This reaction is typically base-catalyzed, with common bases including sodium hydroxide or lithium diisopropylamide (LDA).[1][2] The base abstracts an acidic α-proton from the indanone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a β-hydroxy ketone intermediate. Subsequent dehydration of this aldol adduct, often facilitated by the reaction conditions, yields the thermodynamically stable α,β-unsaturated ketone, 1-benzyl-4-((5,6-dimethoxy-1-indanon-2-ylidene)methyl)piperidine.

The final step involves the selective reduction of the exocyclic double bond of the enone intermediate to furnish Donepezil. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[2]

Caption: Established industrial synthesis of Donepezil.

Experimental Protocol: A Representative Procedure

The following is a generalized protocol based on common literature procedures.[1]

Step 1: Condensation

-

To a solution of 5,6-dimethoxy-1-indanone in a suitable solvent (e.g., methanol), add a solution of sodium hydroxide.

-

To this mixture, add 1-benzyl-4-piperidinecarboxaldehyde portion-wise at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The resulting solid precipitate is filtered, washed with a dilute acid solution and then with water, and dried to yield the enone intermediate.

Step 2: Reduction

-

Suspend the enone intermediate in a suitable solvent (e.g., tetrahydrofuran or ethanol).

-

Add a catalytic amount of 10% palladium on carbon.

-

Subject the mixture to hydrogenation at a suitable pressure of hydrogen gas until the uptake of hydrogen ceases.

-

Filter the catalyst and concentrate the filtrate under reduced pressure to obtain crude Donepezil.

-

The crude product can be further purified by recrystallization or conversion to its hydrochloride salt.

| Parameter | Typical Value | Reference |

| Condensation Yield | 85-95% | [1] |

| Reduction Yield | >90% | [2] |

| Overall Yield | ~80% | [1][2] |

An Alternative Synthetic Approach: The Potential Role of Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate

While the condensation-reduction pathway is well-established, the principles of medicinal chemistry encourage the exploration of alternative synthetic routes. One such hypothetical, yet mechanistically sound, approach involves the use of Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate as a key building block. This pathway would proceed via an alkylation of the 5,6-dimethoxy-1-indanone enolate, followed by deprotection and N-benzylation.

Proposed Reaction Mechanism

This alternative synthesis would commence with the formation of the enolate of 5,6-dimethoxy-1-indanone using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). This enolate would then act as a nucleophile in an S(_N)2 reaction with Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate. The chloroethyl group serves as an electrophile, with the chloride ion being a good leaving group. This alkylation step would forge the crucial carbon-carbon bond between the indanone and piperidine moieties.

The resulting intermediate would be a benzyl carbamate-protected piperidine derivative. The benzyl carbamate (Cbz) group is a common protecting group for amines and can be removed under various conditions, most commonly through catalytic hydrogenolysis.[4] Conveniently, this deprotection step could potentially be combined with the reduction of any remaining starting material or byproducts. Following the removal of the Cbz group, the secondary amine would be N-benzylated using benzyl bromide or a similar benzylating agent to yield Donepezil.

Caption: Proposed alternative synthesis of Donepezil.

Rationale and Potential Advantages

-

Orthogonality: This route offers a different strategic approach to the construction of the Donepezil molecule. The use of a protecting group strategy allows for the potential to introduce diverse functionalities at the piperidine nitrogen in the final step.

-

Control of Stereochemistry: While Donepezil is used as a racemate, alkylation of a pre-formed enolate could, in principle, offer opportunities for stereocontrol at the C-2 position of the indanone ring through the use of chiral auxiliaries or catalysts.

-

Avoidance of Aldehyde Intermediate: The synthesis of 1-benzyl-4-piperidinecarboxaldehyde can sometimes be challenging. This alternative route circumvents the need for this specific intermediate.

Experimental Considerations and Challenges

-

Base Selection: The choice of base for the enolate formation is critical. A strong, sterically hindered base like LDA is necessary to ensure complete and regioselective deprotonation of the indanone.

-

Alkylation Conditions: The alkylation reaction would need to be carefully optimized to avoid side reactions, such as O-alkylation of the enolate or elimination of the chloroethyl group.

-

Deprotection and Benzylation: The catalytic hydrogenolysis for Cbz deprotection is generally a clean and efficient reaction. The subsequent N-benzylation is a standard transformation, but conditions would need to be controlled to prevent over-alkylation.

Conclusion

The industrial synthesis of Donepezil is a well-optimized and efficient process, primarily relying on the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde. This method's success lies in its high yields and operational simplicity. However, the exploration of alternative synthetic pathways, such as the one proposed herein involving Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate, is crucial for advancing synthetic methodology and potentially discovering more efficient or versatile routes. The alkylation-based strategy, while currently theoretical, is grounded in fundamental principles of organic chemistry and offers intriguing possibilities for future synthetic endeavors in the field of medicinal chemistry. This guide provides a solid foundation for understanding both the established and potential synthetic landscapes for this vital therapeutic agent.

References

-

Gaonkar, S. L., Nadaf, Y. F., Bilehal, D., & Shetty, N. S. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(9), 1999-2004. [Link]

-

Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821-4829. [Link]

-

Costanzo, P., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS chemical neuroscience, 7(12), 1679-1689. [Link]

-

Rao, A. K. S. B., et al. (2007). Efficient and Industrially Viable Synthesis of Donepezil. Synthetic Communications, 37(16), 2847-2853. [Link]

-

Chemistry LibreTexts. (2024). 5.5: Alkylation of Enolate Ions. [Link]

Sources

Literature Review of N-Cbz-4-(2-chloroethyl)piperidine Derivatives: A Strategic Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically approved drugs and bioactive natural products.[1][2][3] Its three-dimensional structure and ability to engage in key interactions with biological targets make it an invaluable component in drug design.[2][3] This guide focuses on a particularly strategic derivative, N-Cbz-4-(2-chloroethyl)piperidine, a versatile building block whose unique combination of features facilitates the efficient synthesis of complex molecular architectures, especially within the realm of central nervous system (CNS) therapeutics.

At its core, the utility of this compound is derived from three key structural elements: the stable piperidine heterocycle, the reactivity-moderating N-carboxybenzyl (Cbz) protecting group, and the electrophilic 4-(2-chloroethyl) side chain. The Cbz group plays a critical role by temporarily deactivating the otherwise basic and nucleophilic piperidine nitrogen, preventing unwanted side reactions and allowing for precise chemical modifications elsewhere in the molecule.[4] Concurrently, the 2-chloroethyl group serves as a potent electrophilic handle, poised for reaction with a wide range of nucleophiles. This reactivity is often mediated by the formation of a highly electrophilic bicyclic aziridinium ion intermediate, which is readily attacked by nucleophiles to forge new carbon-heteroatom bonds.[5] This combination makes N-Cbz-4-(2-chloroethyl)piperidine an ideal synthon for constructing libraries of drug candidates through systematic N-alkylation reactions.

Synthesis of the Core Scaffold and its Derivatives

The true power of N-Cbz-4-(2-chloroethyl)piperidine lies in its application as an alkylating agent to generate a diverse portfolio of downstream compounds. The primary synthetic route involves the reaction of its chloroethyl moiety with various nucleophiles.

General N-Alkylation Mechanism

The key transformation leveraging N-Cbz-4-(2-chloroethyl)piperidine is the alkylation of nucleophiles. The reaction proceeds via a classical SN2 displacement of the chloride. However, the reaction is significantly accelerated by the neighboring nitrogen atom, which can participate in an intramolecular cyclization to form a strained, three-membered aziridinium cation. This intermediate is highly electrophilic and susceptible to ring-opening by a wide range of nucleophiles, leading to the desired alkylated product.[5] This mechanistic pathway underscores the compound's designed reactivity.

Caption: General workflow for the synthesis of derivatives via N-alkylation.

Experimental Protocol: General Procedure for N-Alkylation

This protocol provides a standardized, adaptable method for the N-alkylation of a generic amine nucleophile with N-Cbz-4-(2-chloroethyl)piperidine.

-

Reagent Preparation: To a solution of the desired nucleophile (1.0 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIEA) (1.5-2.0 equivalents).

-

Reaction Initiation: Add N-Cbz-4-(2-chloroethyl)piperidine (1.1 equivalents) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the reactivity of the specific nucleophile.[6][7]

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Isolation: Upon completion, cool the reaction mixture and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[8]

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-Cbz protected derivative.

-

Deprotection (Optional): The Cbz group can be readily removed via catalytic hydrogenation (e.g., H₂, Pd/C in methanol) to yield the final free amine if desired.[4]

Data Summary: Representative Derivatives and Applications

The versatility of N-Cbz-4-(2-chloroethyl)piperidine allows for the synthesis of a wide range of derivatives by varying the nucleophile.

| Nucleophile Class | Resulting Linkage | Example Derivative Structure | Potential Therapeutic Application |

| Aromatic Amines | C-N (Alkyl-Aryl) | N-Cbz-4-(2-(phenylamino)ethyl)piperidine | Scaffolds for kinase inhibitors, receptor modulators |

| Heterocycles (e.g., Piperazine) | C-N (Alkyl-Heterocycle) | 1-(benzo[d]isothiazol-3-yl)-4-(2-(1-(Cbz)-piperidin-4-yl)ethyl)piperazine | Antipsychotics, CNS agents[9][10] |

| Phenols | C-O (Ether) | N-Cbz-4-(2-phenoxyethyl)piperidine | Serotonin receptor ligands, cardiovascular agents |

| Thiols | C-S (Thioether) | N-Cbz-4-(2-(phenylthio)ethyl)piperidine | Enzyme inhibitors, metabolic disorder treatments |

Application in Drug Discovery: The Case of Atypical Antipsychotics

A primary and highly successful application of piperidine derivatives lies in the development of antipsychotic drugs for treating schizophrenia.[1][11] Schizophrenia is a complex disorder characterized by positive, negative, and cognitive symptoms.[12] While older "typical" antipsychotics primarily antagonized the dopamine D2 receptor, modern "atypical" antipsychotics employ a multi-target strategy, modulating several neurotransmitter receptors simultaneously. This polypharmacological approach aims to improve efficacy against a broader range of symptoms while minimizing side effects like extrapyramidal symptoms (EPS) and weight gain.[9][12]

The key targets for many atypical antipsychotics include dopamine D2 and D3 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors.[9][10] The N-Cbz-4-(2-chloroethyl)piperidine scaffold is an ideal linker to connect different pharmacophoric moieties that exhibit affinity for these distinct receptors. For instance, many successful antipsychotic agents feature a piperidine or piperazine group linked via an ethyl or butyl chain to a heterocyclic system like benzisothiazole or benzisoxazole.[9][10] The synthesis of these complex molecules is greatly facilitated by using building blocks like N-Cbz-4-(2-chloroethyl)piperidine to introduce the crucial piperidine-linker portion of the final drug.

Caption: Multi-receptor binding profile of an ideal atypical antipsychotic.

This multi-receptor affinity profile allows for a more nuanced modulation of neurochemical pathways. For example, potent D2 antagonism is crucial for treating positive symptoms (e.g., hallucinations), while 5-HT1A agonism and 5-HT2A antagonism are believed to alleviate negative symptoms (e.g., social withdrawal) and reduce the likelihood of EPS.[9] The ability to rationally design and synthesize molecules that embody this complex pharmacology is a testament to the strategic use of versatile chemical building blocks like N-Cbz-4-(2-chloroethyl)piperidine.

Conclusion

N-Cbz-4-(2-chloroethyl)piperidine is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its carefully designed structure, featuring a protected nitrogen and a reactive electrophilic side chain on a privileged piperidine scaffold, provides an efficient and modular platform for the synthesis of diverse and complex drug-like molecules. Its demonstrated utility in the construction of multi-target ligands, particularly in the challenging field of antipsychotic drug discovery, highlights its significant value. For researchers and drug development professionals, a thorough understanding of the reactivity and applications of this building block is essential for accelerating the discovery of next-generation therapeutics.

References

-

Chen, Y., Xu, X., Liu, X., Yu, M., Liu, B. F., & Zhang, G. (2012). Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PLOS One. [Link]

-

Gao, L., Hao, C., Ma, R., Chen, J., Zhang, G., & Chen, Y. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Medicinal Chemistry. [Link]

-

Singh, A., & Kumar, A. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Research Reviews. [Link]

-

Klimova, E. I., Dimas, A. V., & de la Mora, G. G. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

- Wellcome Foundation Ltd. (1993).

-

Shree Ganesh Chemicals. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. Shree Ganesh Chemicals. [Link]

-

Heindl, C., et al. (2018). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. European Journal of Organic Chemistry. [Link]

-

Olah, G. A., & Arvanaghi, M. 3-PHENYLPROPIONALDEHYDE. Organic Syntheses. [Link]

-

Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie. [Link]

-

McCarthy, J. (2012). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Bath. [Link]

-

Rajasekhar, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

-

PharmaCompass. (2026). The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. PharmaCompass. [Link]

-

Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

-

Salerno, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

-

Wieczorek, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics | PLOS One [journals.plos.org]

- 10. tandfonline.com [tandfonline.com]

- 11. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02426D [pubs.rsc.org]

Methodological & Application

Application Note: Chemoselective Cbz Deprotection of Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate

This Application Note is designed for researchers requiring a robust, scalable method for the deprotection of Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate (Cbz-protected intermediate) while preserving the sensitive primary alkyl chloride and preventing the rapid intramolecular cyclization of the free amine.

Executive Summary & Critical Challenges

The deprotection of Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate presents two competing orthogonality challenges that standard protocols often fail to address simultaneously:

-

Chemoselectivity (Cbz vs. C-Cl): Standard catalytic hydrogenolysis (Pd/C, H₂) poses a significant risk of hydrodehalogenation , reducing the chloroethyl group to an ethyl group.

-

Product Stability (The "Quinuclidine Trap"): The free base of 4-(2-chloroethyl)piperidine is thermodynamically unstable. Upon deprotection, if the amine is neutralized, it undergoes rapid intramolecular nucleophilic substitution (

) to form quinuclidine (1-azabicyclo[2.2.2]octane) .

Core Directive: The product must be isolated and stored exclusively as a mineral acid salt (HCl or HBr) .

Mechanistic Pathway & Risk Analysis

The following diagram illustrates the desired pathway versus the critical failure modes (Dehalogenation and Cyclization).

Figure 1: Reaction landscape showing the necessity of acidic isolation to prevent quinuclidine formation and non-reductive methods to prevent dechlorination.

Comparative Methodologies

| Feature | Method A: Acidolysis (HBr/AcOH) | Method B: Lewis Acid (AlCl₃/HFIP) | Method C: Hydrogenolysis (Pd/C) |

| Mechanism | Acid-catalyzed cleavage ( | Lewis-acid assisted cleavage | Catalytic Reduction |

| C-Cl Integrity | High (Primary Cl is stable) | Excellent (Mild conditions) | Low (Risk of reduction) |

| Cyclization Risk | Zero (Product stays protonated) | Low (Requires careful quench) | Moderate (Requires acidic solvent) |

| Scalability | High (Industrial Standard) | Moderate (Specialty Solvent) | High |

| Recommendation | Primary Protocol | High-Value Alternative | Not Recommended |

Detailed Experimental Protocols

Protocol A: Acidolytic Cleavage (Standard Robust Method)

Rationale: This method utilizes HBr in acetic acid to cleave the carbamate. The acidic environment ensures the amine remains protonated, rendering it non-nucleophilic and preventing cyclization.

-

Note: While primary alkyl chlorides are generally stable to HBr/AcOH at room temperature, prolonged heating may induce partial halogen exchange (Cl

Br). Strict temperature control is required.

Materials:

-

Substrate: Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate (1.0 equiv)

-

Reagent: 33% HBr in Acetic Acid (5–10 equiv)

-

Solvent: Diethyl Ether (anhydrous) or Dichloromethane (DCM)

Step-by-Step Procedure:

-

Preparation: Charge the substrate into a round-bottom flask equipped with a drying tube (CaCl₂).

-

Dissolution: If the substrate is a solid, dissolve in a minimum amount of DCM. If oil, use neat or minimal Acetic Acid.

-

Acidolysis: Cool the solution to 0 °C in an ice bath. Add 33% HBr in Acetic Acid dropwise over 15 minutes.

-

Critical Control: Do not allow the temperature to exceed 20 °C to minimize halogen exchange.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–3 hours. Monitor by TLC (Note: Product will stay at the baseline; monitor disappearance of Cbz-starting material).

-

Precipitation: The product often precipitates as the hydrobromide salt. If not, add a 10-fold excess of cold anhydrous Diethyl Ether to induce precipitation.

-

Isolation: Filter the solid under an inert atmosphere (N₂).

-

Washing: Wash the filter cake copiously with cold Ether to remove residual acetic acid and benzyl bromide byproducts.

-

Drying: Dry under vacuum at RT.

-

Result: 4-(2-chloroethyl)piperidine

HBr.

-

Protocol B: Mild Lewis Acid Cleavage (High Chemoselectivity)

Rationale: Aluminum Chloride (AlCl₃) in Hexafluoroisopropanol (HFIP) acts as a "soft" deprotection system that cleaves Cbz/Boc groups without affecting alkyl halides or reducible functionalities.

Materials:

-

Substrate (1.0 equiv)

-

Aluminum Chloride (AlCl₃, anhydrous, 3.0 equiv)

-

Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) (10 mL/mmol)

Step-by-Step Procedure:

-

Setup: Flame-dry a flask and purge with Nitrogen.

-

Dissolution: Dissolve the substrate in HFIP.

-

Addition: Add AlCl₃ in one portion at RT. The reaction is slightly exothermic; a water bath can be used if scaling up >5g.

-

Reaction: Stir at RT for 1–2 hours.

-

Quench (Critical): Carefully quench by adding 3M HCl in Methanol (excess). Do not quench with aqueous base (NaHCO₃/NaOH) or water alone, as this will generate the free base and trigger cyclization.

-

Concentration: Evaporate the HFIP and Methanol under reduced pressure.

-

Purification: Triturate the residue with Acetone or Ether to obtain the solid hydrochloride salt.

Quality Control & Troubleshooting

Analytical Markers (NMR)

Distinguishing the linear product from the cyclized quinuclidine impurity is critical.

| Signal | Target: Linear Salt (HCl/HBr) | Impurity: Quinuclidine Salt |

| Piperidine | ||

| Ethyl Side Chain | Distinct triplet/multiplet for | Absent (Integrated into bridgehead) |

| Symmetry | Asymmetric (Piperidine + Chain) | Highly Symmetric ( |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Product is an oil/gum | Residual Acetic Acid or mixed salts. | Triturate with Et₂O/MeOH (20:1) or recrystallize from iPrOH/Ether. |

| Mass Spec shows M-36 peak | Cyclization occurred (Loss of HCl). | Ensure acidic quench.[1] Never expose free amine to RT. |

| Mass Spec shows M+44 peak | Halogen exchange (Cl | Lower reaction temp in Protocol A, or switch to Protocol B (AlCl₃). |

| Incomplete reaction | Cbz carbocation re-attachment. | Add a scavenger like Anisole or Pentamethylbenzene (2 equiv) to trap the benzyl cation. |

References

- Standard Acidic Cleavage: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed protocols on HBr/AcOH cleavage).

-

Quinuclidine Cyclization: Leonard, N. J., & Elkin, S. (1962). "3-Quinuclidone Hydrochloride".[2] Journal of Organic Chemistry, 27(12), 4635–4636. Link (Demonstrates the facile cyclization of 4-(2-haloethyl)piperidines).

-

AlCl3/HFIP Method: Vinayagam, V., et al. (2024).[3] "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP". The Journal of Organic Chemistry, 89(8), 5665-5674. Link

-

Chemoselectivity of Alkyl Chlorides: Sajiki, H. (1995). "Selective inhibition of benzyl ether hydrogenolysis with Pd/C". Tetrahedron Letters, 36(20), 3465-3468. Link (Discusses catalyst poisoning to prevent side reactions, applicable if H2 method is attempted).

Sources

Troubleshooting & Optimization

Troubleshooting cyclization side reactions in chloroethyl piperidines

Ticket ID: CEP-CYC-001 Topic: Troubleshooting Cyclization & Instability in 1-(2-Chloroethyl)piperidines Status: Resolved / Knowledge Base Article

Executive Summary: The Aziridinium Trap

The Core Issue: Researchers working with 1-(2-chloroethyl)piperidines often report rapid degradation, loss of alkylating power, or the appearance of inexplicable "dimers" and "alcohols" in their crude mixture.

The Root Cause: This is not simple degradation; it is Anchimeric Assistance . The nitrogen lone pair in the piperidine ring is perfectly positioned to attack the

While this intermediate is necessary for the final alkylation of your target, its premature formation leads to side reactions:

-

Hydrolysis: Reaction with trace water

Alcohol (inactive). -

Dimerization: Reaction with uncyclized free base

Piperazinium dimers. -

Rearrangement: If the piperidine ring is substituted, ring expansion/contraction occurs.

Diagnostic Visualizer: The Fate of Your Molecule

The following flow chart illustrates the competing pathways. Your goal is to keep the molecule in the "Stable Storage" or "Active Alkylator" zones and avoid the "Dead End" red zones.

Figure 1: Mechanistic divergence of 1-(2-chloroethyl)piperidine. Control of pH and concentration is required to prevent the red pathways.

Troubleshooting Matrix (Q&A)

Issue 1: "My product decomposes immediately after free-basing."

Diagnosis: Uncontrolled Aziridinium Formation. Mechanism: The free base of 2-chloroethyl piperidine has a half-life of minutes to hours in polar solvents at room temperature. The nitrogen lone pair attacks the carbon-chlorine bond, forming the quaternary ammonium salt (aziridinium). Solution:

-

Do not store the free base. Always store as the HCl salt.

-

The "Cold-Trap" Protocol: If you must use the free base, generate it in situ or in a biphasic system at 0°C and use immediately. (See Protocol A below).

Issue 2: "I see a peak at ~3.5-4.0 ppm in 1H NMR that grows over time."

Diagnosis: Hydrolysis (Alcohol Formation).

Mechanism: The aziridinium ion is a "hard" electrophile. If your solvent is not strictly anhydrous, water will open the ring, forming 1-(2-hydroxyethyl)piperidine.

Forensic Check: Look for a triplet at

-

Switch to strictly anhydrous solvents (DCM, THF) dried over molecular sieves.

-

Avoid methanol/ethanol as solvents; they will react to form ethers.

Issue 3: "I am isolating a high-melting solid that is not my product."

Diagnosis: Dimerization. Mechanism: This is a second-order reaction.[1] One molecule of free base attacks the aziridinium ion of another molecule. This forms a bis-piperidine piperazinium salt, which often precipitates due to low solubility in organics. Solution:

-

Dilution: Dimerization is concentration-dependent (Second Order). Hydrolysis and Cyclization are First Order. Diluting the reaction favors the intramolecular pathway (cyclization) over the intermolecular pathway (dimerization), but you want to avoid both until the nucleophile is present.

-

Add Nucleophile First: Ensure your target nucleophile is present in excess before generating the free base.

Issue 4: "My product is a mixture of isomers." (Advanced)

Diagnosis: Rearrangement via Ring Opening. Context: This applies if your piperidine ring has substituents (e.g., 2-methyl-1-(2-chloroethyl)piperidine). Mechanism: The aziridinium ion can open at either carbon of the original piperidine ring or the ethyl chain.

-

Kinetic Control: Nucleophile attacks the least hindered carbon.

-

Thermodynamic Control: Isomerization to the most stable ring size (e.g., expansion to homopiperidine or contraction to pyrrolidine derivatives). Solution: Control the temperature strictly. Higher temperatures favor thermodynamic rearrangement.

Technical Data: Stability Profile

| Parameter | HCl Salt | Free Base (in Water/MeOH) | Free Base (in DCM/Toluene) |

| Storage Temp | RT or 4°C | Do Not Store | < -20°C (Use < 1 hr) |

| Dominant Species | Linear Chloroethyl amine | Aziridinium Ion | Linear / Aziridinium Equilibrium |

| Reactivity | Inert | High (Self-destructs) | Moderate (Stable if cold) |

| Main Impurity | None | Alcohol (Hydrolysis) | Dimer (Polymerization) |

Standard Operating Procedures (SOPs)

Protocol A: The "Cold Biphasic" Free-Basing (Recommended)

Use this method to generate the reactive species without decomposition.

-

Setup: Place 1-(2-chloroethyl)piperidine HCl salt in a flask with DCM (Dichloromethane). Cool to 0°C .

-

Neutralization: Add cold, saturated aqueous NaHCO3 or 1M NaOH.

-

Extraction: Rapidly stir for 5 minutes. The free base partitions into the cold DCM layer (protecting it from water).

-

Separation: Separate layers immediately. Dry the DCM layer over MgSO4 for < 5 minutes at 0°C.

-

Usage: Filter directly into the reaction vessel containing your target nucleophile. Do not rotovap to dryness. Concentration promotes dimerization.

Protocol B: In-Situ Activation

Use this if your nucleophile is stable to base.

-

Dissolve the nucleophile and the Chloroethyl piperidine HCl salt in the reaction solvent (e.g., DMF or Acetonitrile).

-

Add a non-nucleophilic base (e.g., DIPEA or K2CO3) last .

-

Why? This generates the free base slowly in the presence of the nucleophile, ensuring the aziridinium ion is trapped by the target immediately upon formation, minimizing side reactions.

References

-

Mechanism of Anchimeric Assistance

- March's Advanced Organic Chemistry, "Neighboring Group Participation".

-

Source:

-

Kinetics of Aziridinium Formation

-

Rearrangement of Substituted Piperidines

- D'Hondt, B., et al. "Synthesis of the aziridinium ion of 2-chloroethyl diethylamine and subsequent reaction with nucleophiles.

-

Source:

-

Safety Data & Handling

- PubChem Compound Summary for 1-(2-Chloroethyl)piperidine.

-

Source:

Sources

Removing unreacted starting materials from Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate

Welcome to the technical support guide for the purification of Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common issues encountered during the removal of unreacted starting materials and byproducts from this crucial synthetic intermediate.

Introduction: The Challenge of Purity

The synthesis of Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate via the N-protection of 4-(2-chloroethyl)piperidine with benzyl chloroformate (Cbz-Cl) is a standard transformation. However, achieving high purity can be challenging due to the presence of polar starting materials, non-polar byproducts, and the acid-base chemistry involved. This guide provides a logical, step-by-step approach to diagnosing and solving these purification challenges.

Below is a typical reaction scheme and the key species to consider during purification.

Caption: Fig 1. Reaction scheme and common impurities.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification workflow, presented in a question-and-answer format.

Q1: My TLC plate shows a baseline spot that stains with ninhydrin. How do I remove this impurity?

Answer: This baseline spot is characteristic of the unreacted 4-(2-chloroethyl)piperidine starting material. Its high polarity and basic nature cause it to adhere strongly to the acidic silica gel on the TLC plate. The most effective way to remove it is through a liquid-liquid extraction (LLE) workup using a dilute acid wash.

Causality: The key to this separation lies in the difference in acid-base properties between your starting material and your product.

-

Unreacted Starting Material: 4-(2-chloroethyl)piperidine has a basic secondary amine with a predicted pKa of its conjugate acid around 10.5.[1] It readily reacts with acid.

-

Desired Product: The nitrogen on your product, Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate, is protected by the electron-withdrawing benzyloxycarbonyl (Cbz) group. This makes the nitrogen essentially neutral and non-basic.[2]

By washing your organic layer with a dilute aqueous acid (e.g., 1M HCl), you selectively protonate the basic starting material, forming a water-soluble ammonium salt. This salt then partitions into the aqueous layer, effectively removing it from your desired product which remains in the organic layer.[3][4][5][6]

Recommended Protocol: Acid Wash Extraction

-

Dissolution: After the reaction is complete, dilute the reaction mixture with an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

-

Transfer: Add the solution to a separatory funnel.

-

Acid Wash: Add an equal volume of 1M aqueous HCl. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds.

-

Separate: Allow the layers to separate and drain the lower aqueous layer.

-

Repeat: Repeat the acid wash (Step 3 & 4) one more time to ensure complete removal of the basic starting material.

-

Neutralize: Proceed with a water wash and then a brine wash to remove residual acid and water from the organic layer.

Q2: I have a non-polar impurity on my TLC with an Rf similar to my product, and I suspect it's benzyl alcohol. What is the best removal strategy?

Answer: Benzyl alcohol is a common byproduct from the hydrolysis or degradation of benzyl chloroformate. While it is more polar than the product, it has significant solubility in many organic solvents and can be challenging to remove completely with a simple water wash.[7][8][9][10]

Strategy 1: Aqueous Washes Benzyl alcohol has moderate water solubility (approx. 4 g/100 mL).[7][10] Multiple washes with water and then brine (saturated NaCl solution) can reduce the amount of benzyl alcohol. Brine reduces the solubility of organic compounds in the aqueous layer, helping to drive your product back into the organic phase while washing away water-soluble impurities.

Strategy 2: Flash Column Chromatography (Recommended) For complete removal, flash column chromatography is the most effective method. Benzyl alcohol is more polar than the Cbz-protected product and will elute later (have a lower Rf) in a normal-phase system.

Recommended TLC & Column Conditions:

-

Mobile Phase: A gradient of Ethyl Acetate (EtOAc) in Hexanes is an excellent starting point.

-

TLC Analysis: Start with 20% EtOAc in Hexanes. You should see your product with a higher Rf than benzyl alcohol.

-

Column Elution: Begin with a low polarity eluent (e.g., 5-10% EtOAc/Hexanes) and gradually increase the polarity to elute first your product, and then the more polar benzyl alcohol impurity.

-

Q3: My crude product is an oil/gum, and column chromatography gives poor separation with significant tailing of my product spot. What's happening?

Answer: This is a classic problem when purifying compounds with amine functionality, even protected ones, on standard silica gel. While the Cbz group renders the piperidine nitrogen neutral, residual basicity or interactions between the compound and the acidic silanol groups (Si-OH) on the silica surface can occur.[11] This acidic interaction leads to peak broadening and tailing, making separation difficult.[12]

Solution: Deactivate the Silica Gel To achieve sharp peaks and good separation, you must neutralize the acidic sites on the silica gel. This is typically done by adding a small amount of a basic modifier to your mobile phase.

Recommended Protocol: Modified Flash Chromatography

-

Prepare Eluent: Prepare your Hexane/EtOAc mobile phase as determined by TLC analysis. To this mixture, add 0.5-1% triethylamine (TEA) .

-

Equilibrate Column: When packing your column, use the TEA-modified eluent. Before loading your sample, flush the packed column with 2-3 column volumes of this eluent. This step is crucial as it allows the TEA to "neutralize" the silica surface before your compound is introduced.[12]

-

Load and Run: Dissolve your crude product in a minimal amount of dichloromethane or the column eluent and load it onto the column. Elute with the TEA-modified solvent system, collecting fractions.

-

Analyze: Monitor the fractions by TLC to isolate your pure product.

Alternatively, using a different stationary phase like amino-propyl functionalized silica can prevent these acidic interactions without requiring a mobile phase modifier.[11]

Decision Workflow for Purification

Caption: Fig 2. A decision-making workflow for purification.

Data Summary Table

For effective separation, understanding the physical properties of the key components is essential.

| Compound Name | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Key Solubility Characteristics |

| 4-(2-chloroethyl)piperidine | 147.65 | Solid (as HCl salt) | 76 @ 10 Torr (free base) | Free base is organic soluble; HCl salt is water-soluble.[13][14] |

| Benzyl Chloroformate (Cbz-Cl) | 170.59 | Liquid | 103 @ 20 mmHg | Reacts with water; soluble in common organic solvents. |

| Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate | 281.77 | High-boiling oil/solid | > 200 (estimated) | Soluble in EtOAc, DCM, Chloroform; insoluble in water. |

| Benzyl Alcohol | 108.14 | Liquid | 205 | Moderately soluble in water (~4g/100mL), miscible with most organic solvents.[7][8][10] |

References

-

Solubility of Phenylmethanol (C7H8O). (n.d.). Solubility of Things. Retrieved February 13, 2026, from [Link]

-

Benzyl Alcohol – Laboratory Grade Multi-Purpose Solvent. (n.d.). Consolidated Chemical. Retrieved February 13, 2026, from [Link]

-

Benzyl Alcohol: The Complete Industrial Buyer's and Formulation Guide. (2026, January 30). Covalo. Retrieved February 13, 2026, from [Link]

-

Benzyl alcohol. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

-

Benzyl Alcohol. (n.d.). SATHEE. Retrieved February 13, 2026, from [Link]

-

Amino Silica Gel. (2022, November 9). Sorbent Technologies, Inc. Retrieved February 13, 2026, from [Link]

- Shimizu, I., et al. (1997). Kinetics of interaction of 3-aminopropyltriethoxysilane on a silica gel surface using elemental analysis and di†use. Journal of the Chemical Society, Faraday Transactions, 93, 417-422.

-

Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

When basification of silica gel is required, before using Column chromatography? (2014, November 4). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Workup for Removing Amines. (n.d.). Not Voodoo. Retrieved February 13, 2026, from [Link]

-

Workup: Amines. (n.d.). University of Rochester. Retrieved February 13, 2026, from [Link]

-

Amine Functionalization of Silica Sol–Gel Thin Films via Kinetic Doping: A Novel, Green Approach. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

Liquid/liquid Extraction. (n.d.). Retrieved February 13, 2026, from [Link]

-

Unified mechanistic interpretation of amine-assisted silica synthesis methods to enable design of more complex materials. (2021, January 14). RSC Publishing. Retrieved February 13, 2026, from [Link]

-

Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7). Tiei Extraction. Retrieved February 13, 2026, from [Link]

-

Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. (2012, January 31). Taylor & Francis Online. Retrieved February 13, 2026, from [Link]

-

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

Acid–base extraction. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

-

A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020, December 15). MDPI. Retrieved February 13, 2026, from [Link]

-

Successful flash chromatography. (2025, December 6). Biotage. Retrieved February 13, 2026, from [Link]

-

N-CBZ Protection. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]

-

SOP: FLASH CHROMATOGRAPHY. (n.d.). UCT Science. Retrieved February 13, 2026, from [Link]

-

3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

4-Benzylpiperidine. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]

-

Cbz Protection - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 13, 2026, from [Link]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. Retrieved February 13, 2026, from [Link]

-

1-(2-Chloroethyl)piperidine. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

1-(2-Chloroethyl)piperidine. (n.d.). CAS Common Chemistry. Retrieved February 13, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. chem.rochester.edu [chem.rochester.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]

- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. consolidated-chemical.com [consolidated-chemical.com]

- 9. Benzyl Alcohol: The Complete Industrial Guide - Wolfa [wolfabio.com]

- 10. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 11. sorbtech.com [sorbtech.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-(2-Chloroethyl)piperidine Hydrochloride | 114998-54-8 [sigmaaldrich.com]

- 14. CAS Common Chemistry [commonchemistry.cas.org]

Technical Support Center: Optimizing Recrystallization Solvents for Cbz-Protected Piperidine Derivatives

Welcome to the technical support center for the purification of C-protected piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the recrystallization of these valuable compounds. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues that can arise during the recrystallization of Cbz-protected piperidine derivatives in a question-and-answer format.

Q1: My Cbz-piperidine derivative oiled out instead of crystallizing. What should I do?

A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[1][2] This often occurs when the solution is supersaturated at a temperature above the melting point of the solid in that particular solvent system, or when the solute-solvent interaction is poor.[3] Cbz-protected piperidines, with their bulky, somewhat greasy protecting group and a polar piperidine core, can be particularly susceptible.

Causality & Immediate Actions:

-

High Supersaturation: You may have cooled the solution too quickly or used too little solvent. Reheat the mixture to dissolve the oil, add a small amount of additional solvent (10-20% more), and allow it to cool much more slowly.[4]

-

Poor Solvent Choice: The solvent may be too nonpolar, causing the Cbz-derivative to separate before it can organize into a crystal lattice. A slightly more polar solvent or a mixed solvent system might be necessary.[3]

-

Impurity Effects: Impurities can sometimes suppress crystallization and promote oiling out.

Systematic Troubleshooting Protocol:

-

Re-dissolution and Dilution: Reheat the solution until the oil dissolves completely. Add a small portion of fresh, hot solvent to slightly decrease the saturation level.

-

Slow Cooling: Insulate the flask to ensure a very gradual cooling rate. This provides the molecules with sufficient time to orient themselves into a crystal lattice.

-

Solvent System Modification: If oiling persists, consider a mixed solvent system. Dissolve your compound in a "good" solvent (e.g., ethyl acetate, acetone) and slowly add a "poor" or "anti-solvent" (e.g., hexanes, heptane) at an elevated temperature until slight turbidity is observed.[5] Then, add a few drops of the "good" solvent to redissolve the solid and cool slowly.[6]

-

Seeding: If you have a small amount of pure, crystalline material, add a "seed crystal" to the cooled, supersaturated solution to induce crystallization.[7]

Q2: The recovery of my compound is very low after recrystallization. How can I improve it?

A2: Low recovery is a frequent issue in recrystallization and typically points to one of several factors related to solubility and experimental technique.[7]

Causality & Optimization Strategies:

-

Excessive Solvent: Using too much solvent is the most common cause of low recovery, as a significant portion of your compound will remain in the mother liquor even after cooling.[7] Always aim to use the minimum amount of hot solvent required to fully dissolve your compound.[8][9]

-

Inappropriate Solvent: The ideal solvent should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room temperature or below.[10] If your compound is too soluble in the chosen solvent even when cold, you will experience significant losses.

-

Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step, it can lead to losses on the filter paper and funnel.[11]

-

Incomplete Crystallization: Cooling to room temperature may not be sufficient to induce maximum crystallization.

Protocol for Maximizing Recovery:

-

Minimize Solvent Volume: In a preliminary small-scale test, determine the approximate volume of a given solvent needed to dissolve a known mass of your compound at its boiling point. Use this as a guide for your bulk recrystallization.

-

Solvent Screening: If low recovery persists, perform a systematic solvent screen to find a more suitable system (see Section 3 for a detailed protocol).

-

Optimize Cooling: After slow cooling to room temperature, place the crystallization flask in an ice-water bath for at least 30 minutes to maximize the precipitation of your product.[8]

-

Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to wash away impurities without dissolving a significant amount of your product.[7]

Q3: My crystals are very fine needles and difficult to filter. How can I grow larger crystals?

A3: The formation of very fine needles often indicates rapid crystallization from a highly supersaturated solution. While this may result in high recovery, the purity can be lower, and the physical properties are challenging for handling and filtration.

Causality & Control Measures:

-

Rapid Nucleation: Fast cooling or high supersaturation leads to the rapid formation of many crystal nuclei, which then grow into small needles with little time for maturation into larger crystals.

-

Solvent Effects: The choice of solvent can influence crystal habit.

Strategies for Growing Larger Crystals:

-

Reduce the Cooling Rate: This is the most critical parameter. Allow the solution to cool to room temperature undisturbed on the benchtop, insulated with a cloth or paper towels. This reduces the rate of nucleation and allows for more orderly growth on existing nuclei.

-

Decrease Supersaturation: Use slightly more solvent than the minimum required for dissolution. This will lower the supersaturation level at any given temperature during cooling, favoring slower, more controlled crystal growth.[4]

-

Solvent System Optimization: Experiment with different solvents or solvent mixtures. A solvent system that provides moderate, rather than extremely low, solubility at room temperature can sometimes promote the growth of larger crystals.

Q4: I am observing polymorphism. How can I control the crystal form?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon for carbamates and can significantly impact physical properties like solubility and melting point.[12][13][14][15] The Cbz group, with its potential for various intermolecular interactions, can contribute to this behavior.[16][17][18]

Factors Influencing Polymorph Formation:

-

Solvent Choice: The polarity and hydrogen bonding capability of the solvent can influence which polymorph is favored.[12]

-

Cooling Rate: Rapid cooling often yields a metastable (less stable) polymorph, while slow cooling favors the thermodynamically stable form.

-

Temperature of Crystallization: The temperature at which crystals form can dictate the resulting polymorph.

Controlling Polymorphism:

-

Consistent Protocol: To obtain a consistent polymorph, it is crucial to rigorously control the recrystallization parameters: solvent, concentration, cooling rate, and agitation.

-

Solvent Screening: Systematically screen a variety of solvents (e.g., alcohols, esters, ketones, hydrocarbons) to identify conditions that consistently produce the desired polymorph.

-

Seeding: Introducing a seed crystal of the desired polymorph into the supersaturated solution can direct the crystallization towards that form.

-

Characterization: Use analytical techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy to identify and characterize the different polymorphs.[13]

Section 2: Frequently Asked Questions (FAQs)

Q5: What are the best starting solvents for recrystallizing Cbz-protected piperidine derivatives?

A5: There is no single "best" solvent, as the optimal choice is highly dependent on the specific substitution pattern of your piperidine derivative.[19] However, a logical approach based on the structure's polarity can guide your selection. The Cbz-piperidine structure has a moderately polar piperidine ring and a nonpolar benzyl group.

Recommended Starting Solvents (by class):

| Solvent Class | Examples | Rationale |

| Alcohols | Ethanol, Isopropanol | Good for moderately polar compounds; often provide a good solubility gradient with temperature. |

| Esters | Ethyl Acetate | A versatile solvent that often works well for compounds of intermediate polarity. |

| Ketones | Acetone | Similar to ethyl acetate, a good starting point for many organic compounds. |

| Ethers | 2-MeTHF, THF | Can be effective, particularly in mixed solvent systems. |

| Hydrocarbons | Heptane, Hexane, Toluene | Typically used as anti-solvents in mixed systems due to the low solubility of most Cbz-piperidines. |

A common and effective strategy is to use a mixed solvent system, such as ethyl acetate/heptane or acetone/hexane.[19][20]

Q6: How does the Cbz protecting group influence solvent selection?

A6: The carboxybenzyl (Cbz) group significantly influences the molecule's properties and, therefore, the choice of recrystallization solvent.

-

Increased Lipophilicity: The benzyl portion of the Cbz group adds significant nonpolar character, generally increasing solubility in less polar solvents like ethyl acetate, THF, and toluene compared to the unprotected piperidine.

-

Hydrogen Bonding: The carbamate moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for interactions with protic solvents like alcohols.

-

Crystal Packing: The rigid, planar nature of the Cbz group can influence how the molecules pack in a crystal lattice, potentially leading to well-defined crystals but also increasing the likelihood of polymorphism.[16][17]

A good rule of thumb is that solvents with functional groups similar to the solute are often good solubilizers.[20] Therefore, esters (like ethyl acetate) and ketones (like acetone) are often excellent starting points.

Q7: Can I use a solvent mixture for recrystallization? If so, how do I determine the optimal ratio?

A7: Yes, mixed solvent systems are often superior to single solvents for recrystallization, especially when no single solvent provides the ideal solubility profile.[5][21][22] The goal is to use a pair of miscible solvents where your compound is soluble in one ("good" solvent) and insoluble in the other ("anti-solvent").

Protocol for Determining Optimal Ratio:

-

Select a Solvent Pair: Choose a "good" solvent (e.g., ethyl acetate) and a miscible "anti-solvent" (e.g., heptane).

-

Dissolve in "Good" Solvent: Dissolve your crude compound in the minimum amount of the hot "good" solvent.

-

Add "Anti-solvent" to Cloud Point: While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (the "cloud point"). This indicates the solution is saturated.

-

Re-clarify: Add a few drops of the hot "good" solvent until the solution becomes clear again.[6]

-

Cool and Crystallize: Allow the solution to cool slowly. The resulting crystals will form from a solvent mixture that is optimal for your specific compound. For reproducibility, you can measure the volumes of each solvent used to create a pre-mixed solvent system for future recrystallizations.[5]

Section 3: Experimental Protocols & Visualizations

Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol outlines a methodical approach to identifying a suitable solvent system.

Methodology:

-

Preparation: Place approximately 10-20 mg of your crude Cbz-piperidine derivative into several small test tubes.

-

Initial Solubility Test (Room Temperature): To each tube, add a different solvent (e.g., ethanol, ethyl acetate, acetone, toluene, heptane, water) dropwise, up to about 0.5 mL. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[8][9]

-